molecular formula C9H8O4 B3055820 3-Formyl-2-hydroxy-5-methylbenzoic acid CAS No. 67127-83-7

3-Formyl-2-hydroxy-5-methylbenzoic acid

Cat. No.: B3055820
CAS No.: 67127-83-7
M. Wt: 180.16 g/mol
InChI Key: CNLMEVZLTPWXQO-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (CHO) at the third position, a hydroxyl group (OH) at the second position, and a methyl group (CH3) at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-2-hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylsalicylic acid with hexamethylenetetramine in trifluoroacetic acid at elevated temperatures. The reaction mixture is then poured into dilute hydrochloric acid, resulting in the formation of the desired compound as a precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 3-Carboxy-2-hydroxy-5-methylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2-hydroxy-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-2-hydroxy-5-methylbenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Formylbenzoic acid: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.

    2-Hydroxy-5-methylbenzoic acid:

    3-Chloro-2-hydroxy-5-methylbenzoic acid: Contains a chlorine atom instead of a formyl group, leading to distinct properties.

Uniqueness

3-Formyl-2-hydroxy-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both a formyl and hydroxyl group on the benzene ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-formyl-2-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMEVZLTPWXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515599
Record name 3-Formyl-2-hydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67127-83-7
Record name 3-Formyl-2-hydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-2-hydroxy-5-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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